



Toxicological Profile of 2,2,4,5-Tetramethylhexane: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2,2,4,5-Tetramethylhexane

Cat. No.: B103312

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Disclaimer: This document provides a comprehensive overview of the available toxicological information for **2,2,4,5-Tetramethylhexane**. It is intended for informational purposes for a professional audience and should not be used for medical advice or for developing safety protocols without consulting primary literature and regulatory guidelines. A significant lack of specific toxicological data for **2,2,4,5-Tetramethylhexane** necessitates a reliance on information from structurally similar compounds and general principles of alkane toxicology.

Executive Summary

2,2,4,5-Tetramethylhexane is a branched-chain alkane for which specific toxicological data is largely unavailable in the public domain. Safety Data Sheets and chemical databases indicate that it is not classified as a hazardous substance.[1][2] Based on the toxicological profiles of other C10 and branched alkanes, **2,2,4,5-Tetramethylhexane** is expected to have low acute toxicity.[3][4] The primary health concerns associated with high-level exposure to similar alkanes are skin and eye irritation, and transient central nervous system (CNS) effects such as dizziness and headache.[5] There is currently no data to suggest that **2,2,4,5-**

Tetramethylhexane is mutagenic, carcinogenic, or causes reproductive or developmental toxicity. This guide summarizes the limited available information and provides context based on the broader class of branched-chain alkanes.

Chemical and Physical Properties



A summary of the key chemical and physical properties of **2,2,4,5-Tetramethylhexane** is presented in Table 1. These properties are important for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Chemical and Physical Properties of 2,2,4,5-Tetramethylhexane

Property	Value	Reference
CAS Number	16747-42-5	[6][7]
Molecular Formula	C10H22	[6][8]
Molecular Weight	142.28 g/mol	[6]
IUPAC Name	2,2,4,5-tetramethylhexane	[6]
Synonyms	No common synonyms	[6]
Physical State	Liquid (at standard conditions)	
Boiling Point	Not available	
Melting Point	Not available	
Vapor Pressure	Not available	
Water Solubility	Insoluble (predicted)	_
LogP (Octanol/Water Partition Coefficient)	~4.6 (predicted)	[6]

Toxicological Data

Due to the absence of specific studies on **2,2,4,5-Tetramethylhexane**, this section summarizes the expected toxicological profile based on data from analogous branched-chain alkanes and general toxicological principles. All quantitative data in the following tables are for surrogate substances and are provided for context only.

Acute Toxicity

No specific LD50 or LC50 data for **2,2,4,5-Tetramethylhexane** is available. For similar branched-chain alkanes (C8-C18), acute oral, dermal, and inhalation toxicity is generally low.[4]



Table 2: Acute Toxicity Data for Analogous Branched Alkanes

Endpoint	Species	Route	Value	Surrogate Substance	Reference
LD50	Rat	Oral	> 2000 mg/kg bw	Analogue chemical to Alkanes, C8- 18-branched and linear	[4]
LD50	Rat	Dermal	> 2000 mg/kg bw	Analogue chemical to Alkanes, C8- 18-branched and linear	[4]
LC50	Mouse	Inhalation (8 hr)	4467 ppm	n-Nonane	[4]

Irritation and Sensitization

Overexposure to the isomer 2,2,5,5-Tetramethylhexane may cause skin and eye irritation.[5][9] It is anticipated that **2,2,4,5-Tetramethylhexane** would exhibit similar properties. There is no data to suggest that it is a skin sensitizer.

Table 3: Irritation and Sensitization Profile (Predicted)

Endpoint	Result	Basis
Skin Irritation	Slightly irritating	Based on data for analogous branched alkanes[4]
Eye Irritation	Slightly irritating	Based on data for analogous branched alkanes[4]
Skin Sensitization	Not a sensitizer	Based on data for analogous branched alkanes[4]



Repeated Dose Toxicity

No repeated dose toxicity studies have been identified for **2,2,4,5-Tetramethylhexane**. Studies on similar hydrocarbon solvents suggest that the liver and kidneys can be target organs, though significant toxicity is generally observed only at high doses.[4]

Genotoxicity

There are no available genotoxicity studies for **2,2,4,5-Tetramethylhexane**. However, short-chain alkanes are generally not considered to be genotoxic.[4]

Table 4: Genotoxicity Profile (Predicted)

Assay	Result	Basis
Ames Test (Bacterial Reverse Mutation)	Negative	General profile of alkanes
In vitro Chromosomal Aberration	Negative	General profile of alkanes
In vivo Micronucleus Test	Negative	General profile of alkanes

Carcinogenicity

No carcinogenicity data is available for **2,2,4,5-Tetramethylhexane**. There is no evidence to suggest that it would be carcinogenic, and it is not listed as a carcinogen by major regulatory agencies.

Reproductive and Developmental Toxicity

There is no data on the reproductive or developmental toxicity of **2,2,4,5-Tetramethylhexane**. Studies on analogous branched alkanes have not shown adverse effects on reproductive parameters.[4]

Experimental Protocols (General OECD Guidelines)

In the absence of specific experimental data for **2,2,4,5-Tetramethylhexane**, this section outlines the standard OECD (Organisation for Economic Co-operation and Development) test



guidelines that would be used to assess the key toxicological endpoints.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

- Test Species: Typically female rats.
- Dose Levels: A stepwise procedure is used with a starting dose of 300 mg/kg body weight.
 The outcome of the first dose group determines the subsequent dose (either higher or lower).
- Procedure: A single dose of the test substance is administered by gavage. Animals are observed for mortality and clinical signs for up to 14 days.
- Endpoint: The test allows for the classification of the substance into one of four toxicity classes based on the observed mortality.

Skin Irritation - OECD 404 (Acute Dermal Irritation/Corrosion)

- · Test Species: Albino rabbit.
- Procedure: A small amount of the test substance (0.5 mL for liquids) is applied to a shaved patch of skin and covered with a gauze patch for 4 hours. The skin is then observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
- Endpoint: The substance is classified as irritating based on the severity and persistence of the skin reactions.

In Vitro Genotoxicity - OECD 471 (Bacterial Reverse Mutation Test - Ames Test)

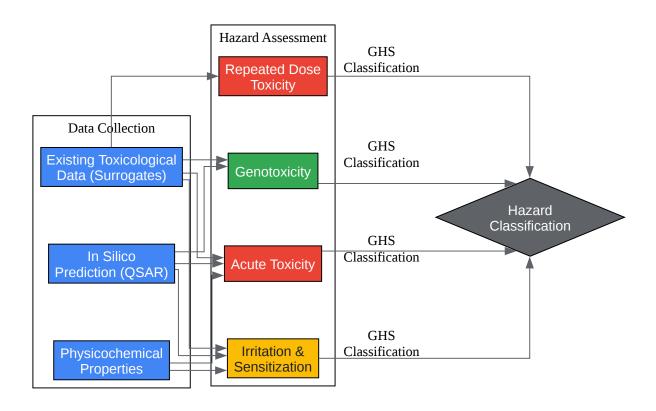
 Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.



- Procedure: The bacterial strains are exposed to the test substance with and without a
 metabolic activation system (S9 mix). The number of revertant colonies (bacteria that have
 regained the ability to synthesize the amino acid) is counted.
- Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Visualizations

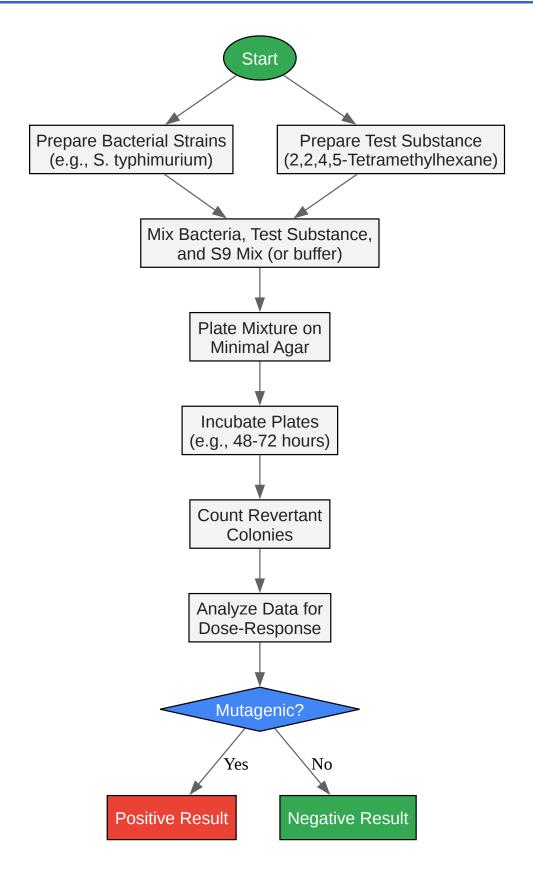
The following diagrams illustrate general workflows and logical relationships relevant to the toxicological assessment of a chemical like **2,2,4,5-Tetramethylhexane**.



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Caption: Workflow for Hazard Identification of a Data-Poor Substance.





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Caption: Generalized Experimental Workflow for the Ames Test (OECD 471).



Conclusion

The toxicological profile of **2,2,4,5-Tetramethylhexane** is largely uncharacterized through direct experimental studies. Based on the available information for structurally related branched-chain alkanes, it is predicted to have a low order of acute toxicity. The primary hazards are likely to be skin and eye irritation upon direct contact and potential for transient CNS effects at high vapor concentrations. There is no evidence to suggest that it poses a risk for genotoxicity, carcinogenicity, or reproductive toxicity. However, in the absence of specific data, any handling of this substance should be done with appropriate personal protective equipment and in a well-ventilated area to minimize exposure. Further testing according to established OECD guidelines would be necessary to definitively characterize the toxicological profile of **2,2,4,5-Tetramethylhexane**.

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